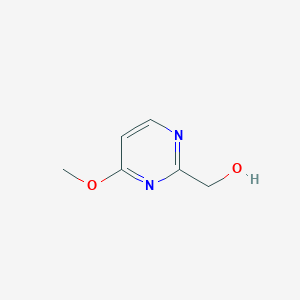
(4-Methoxypyrimidin-2-yl)methanol
Übersicht
Beschreibung
“(4-Methoxypyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 344353-70-4 . It has a molecular weight of 140.14 . The IUPAC name for this compound is (4-methoxy-2-pyrimidinyl)methanol . The InChI Code for this compound is 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 .
Molecular Structure Analysis
The molecular structure of “(4-Methoxypyrimidin-2-yl)methanol” can be represented by the InChI Code: 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Wissenschaftliche Forschungsanwendungen
Herbicide Residue Quantitation
(4-Methoxypyrimidin-2-yl)methanol derivatives are utilized in agricultural chemistry, particularly in the creation of deuterium-substituted compounds for herbicides. These compounds serve as isotope internal standards for quantifying herbicide residue in agricultural products and foodstuff, ensuring quality and safety in the agrochemical industry (Yang Zheng-mi, 2014).
Solubility Studies
The compound's solubility has been extensively studied, providing valuable data for its applications in various solvent systems. Studies reveal insights into its solubility behavior in different solvents and temperatures, contributing to our understanding of its properties and potential applications in chemical processes (Yong-Jie Liu et al., 2010).
Safety and Hazards
The safety information for “(4-Methoxypyrimidin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Wirkmechanismus
Target of Action
It is known that similar compounds interact with the cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
It is suggested that compounds like this may interact with their targets, such as cytochrome p450 enzymes, and induce changes in their activity . This interaction could potentially alter the metabolic pathways within the cell, leading to various downstream effects.
Biochemical Pathways
It is suggested that similar compounds can influence the activity of cytochrome p450 enzymes , which are involved in a wide range of biochemical pathways, including drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
It is suggested that similar compounds can influence the activity of cytochrome p450 enzymes , potentially altering cellular metabolism and leading to various downstream effects.
Eigenschaften
IUPAC Name |
(4-methoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSCYRVSSVHBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532529 | |
| Record name | (4-Methoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypyrimidin-2-yl)methanol | |
CAS RN |
344353-70-4 | |
| Record name | (4-Methoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)


![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)





